Einecs 301-862-3

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) identifier 301-862-3 corresponds to a chemical compound classified under regulatory frameworks for environmental and industrial safety. These compounds are widely used in surfactants, biocides, and industrial coatings due to their stability and amphiphilic properties.

EINECS 301-862-3 likely shares structural features with other QACs, including a positively charged nitrogen center bonded to hydrophobic alkyl or fluorinated chains. However, the lack of explicit peer-reviewed studies on this specific identifier necessitates reliance on comparisons with structurally analogous compounds for property extrapolation.

Properties

CAS No. |

94086-73-4 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

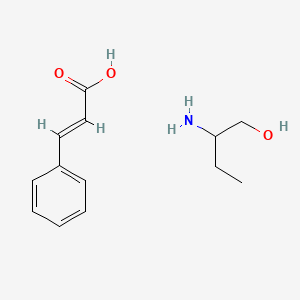

2-aminobutan-1-ol;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C4H11NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-2-4(5)3-6/h1-7H,(H,10,11);4,6H,2-3,5H2,1H3/b7-6+; |

InChI Key |

XFVRXVHEUUTSLM-UHDJGPCESA-N |

Isomeric SMILES |

CCC(CO)N.C1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

CCC(CO)N.C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 301-862-3 involve several synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal results. Common solvents and catalysts are used to facilitate the reactions.

Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to obtain the compound in significant quantities. The process is designed to be efficient and cost-effective.

Chemical Reactions Analysis

Einecs 301-862-3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.

Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.

Common Reagents and Conditions: The reactions are often carried out in organic solvents under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rates and selectivity.

Scientific Research Applications

Einecs 301-862-3 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.

Medicine: The compound has potential applications in drug development and therapeutic research. It may be investigated for its pharmacological properties and potential health benefits.

Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals. Its unique properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of Einecs 301-862-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares EINECS 301-862-3 with three related QACs, focusing on structural attributes, applications, and toxicity profiles.

Structural Analogues

(i) EINECS 91081-09-3

- Chemical Identity : (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl) ammonium chloride.

- Key Features : Fluorinated alkyl chains (C8–C14) confer high thermal and chemical stability. The hydroxyethyl group enhances water solubility .

- Applications : Used in firefighting foams and water-repellent textiles.

(ii) EINECS 92129-34-5

- Chemical Identity : (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl) ammonium methyl sulfate.

- Key Features : Similar fluorinated chains but with a methyl sulfate counterion, reducing ionic strength compared to chloride derivatives .

- Applications : Common in electroplating and corrosion inhibitors.

(iii) EINECS 25935-14-2

- Chemical Identity : 1-(Heptadecafluorodecyl)pyridinium iodide.

Physicochemical Properties

| Property | This compound (Inferred) | EINECS 91081-09-3 | EINECS 92129-34-5 | EINECS 25935-14-2 |

|---|---|---|---|---|

| Solubility in Water | Moderate (dependent on chain length) | High (hydroxyethyl group) | Moderate (methyl sulfate) | Low (long fluorinated chain) |

| Thermal Stability | High (fluorinated chains) | Very High | High | Very High |

| Log Kow | 4.5–6.2 (estimated) | 3.8–5.1 | 4.1–5.3 | 6.5–7.8 |

Table 1: Comparative physicochemical properties of this compound and analogues. Data inferred from structural similarities and QSAR models .

Toxicity and Environmental Impact

- This compound : Predicted to exhibit moderate aquatic toxicity (LC50 ~ 1–10 mg/L for Daphnia magna) based on QSAR models, similar to other QACs .

- EINECS 91081-09-3 : Reported LC50 of 2.3 mg/L for Tetrahymena pyriformis, indicating high acute toxicity .

- EINECS 92129-34-5 : Lower toxicity (LC50 > 10 mg/L) due to reduced bioavailability from the methyl sulfate group .

- EINECS 25935-14-2 : High bioaccumulation factor (BCF > 5,000) linked to persistent fluorinated chains .

Q & A

Q. What are the critical steps to validate the identity and purity of Einecs 301-862-3 in a novel synthesis protocol?

Methodological Answer:

- Characterization Techniques : Use a combination of spectroscopic methods (e.g., NMR, IR, mass spectrometry) and chromatographic analysis (HPLC, GC) to confirm molecular structure and purity. Cross-validate results against established reference data .

- Reproducibility : Document experimental conditions (e.g., solvent systems, temperature, reaction time) in detail to enable replication. Include purity thresholds (e.g., ≥95% by HPLC) and justification for acceptability .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for concise yet comprehensive reporting of synthesis and characterization data .

Q. How should researchers conduct a systematic literature review to identify gaps in existing studies on this compound?

Methodological Answer:

- Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample size, controls) and consistency in reported outcomes. Use tools like PRISMA for transparency in study selection .

- Gap Analysis : Identify contradictions in physicochemical properties (e.g., solubility, stability) or unresolved mechanistic questions (e.g., reaction pathways) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across independent studies?

Methodological Answer:

- Data Harmonization : Compare experimental conditions (e.g., solvent polarity, instrument calibration) from conflicting studies. Replicate key experiments under standardized protocols .

- Statistical Validation : Apply error analysis (e.g., confidence intervals, ANOVA) to assess variability. Use tools like PCA (Principal Component Analysis) to detect outliers or systematic biases .

- Collaborative Verification : Share raw data via open-access repositories (e.g., Zenodo) for peer validation, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What experimental design principles optimize the synthesis of this compound for reproducibility in multi-lab collaborations?

Methodological Answer:

- DOE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, temperature) and identify critical parameters. Apply response surface methodology (RSM) for process optimization .

- Protocol Standardization : Develop SOPs (Standard Operating Procedures) with explicit quality controls (e.g., in-process checks, yield thresholds). Validate via inter-laboratory studies .

- Data Sharing : Use platforms like the EU Common Data Platform on Chemicals to ensure interoperability of synthesis data .

Q. How should researchers address conflicting bioactivity results for this compound in pharmacological studies?

Methodological Answer:

- Assay Standardization : Validate cell lines, assay conditions (e.g., incubation time, concentration ranges), and positive/negative controls. Cross-reference with OECD guidelines .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots .

- Mechanistic Studies : Use computational modeling (e.g., molecular docking) to explore structure-activity relationships and identify potential off-target effects .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions about this compound?

Answer:

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does this compound exhibit pH-dependent stability in aqueous solutions, and how does this affect its environmental persistence?" .

- PICO/PECO : Structure questions around Population (e.g., chemical systems), Intervention/Exposure (e.g., thermal stress), Comparison (e.g., inert conditions), and Outcomes (e.g., degradation products) .

Q. How can researchers integrate interdisciplinary approaches (e.g., computational chemistry, toxicology) into studies on this compound?

Answer:

- Collaborative Workflows : Define roles for computational chemists (e.g., DFT calculations for reaction mechanisms) and toxicologists (e.g., ecotoxicity assays). Use tools like ChemAxon for data interoperability .

- Unified Data Formats : Adopt ISA-TAB standards for metadata to bridge experimental and computational datasets .

Data Presentation and Reproducibility

Q. Table 1: Key Parameters for Reporting this compound Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.